molecular formula C17H22N2O2 B11820143 1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol

1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B11820143
M. Wt: 286.37 g/mol
InChI Key: YLTNNHJXHXJZCR-UHFFFAOYSA-N
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Description

1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound that features two amino groups attached to phenyl rings, which are further connected to a central propane-1,3-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation reaction. In this process, 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in electrostatic interactions with other molecules, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in polymer chemistry and materials science, where the compound’s structure imparts specific properties to the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is unique due to its central propane-1,3-diol structure, which imparts distinct physical and chemical properties compared to its adamantane-based analogues. This structural difference influences the compound’s solubility, reactivity, and the properties of the materials derived from it.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1,3-bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C17H22N2O2/c1-17(2,15(20)11-3-7-13(18)8-4-11)16(21)12-5-9-14(19)10-6-12/h3-10,15-16,20-21H,18-19H2,1-2H3

InChI Key

YLTNNHJXHXJZCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)N)O)C(C2=CC=C(C=C2)N)O

Origin of Product

United States

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